Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-

Transthyretin amyloidosis Kinetic stabilizer Linker SAR

TTR amyloidogenesis studies demand linker-consistent reference compounds to ensure reproducible SAR data. Substituting sulfonamide-, benzamide-, or direct aryl-linked analogs without structural validation introduces confounding potency and selectivity variables. CAS 51767-46-5 addresses this as the defined benzenesulfonamide-linker reference standard with multi-structure co-crystallographic validation (PDB: 3CN4, 3ESN, 3ESP at 1.31-1.35 Å resolution). • IC₅₀ ≈ 28 μM against TTR amyloidogenesis; validated in systematic 40-compound linker-optimization studies • ΔLogP ~0.5 vs. the 4-methyl analog (CAS 90264-13-4) enables precise lipophilicity benchmarking for ADMET profiling • Multi-vendor availability at ≥98% purity ensures batch-to-batch consistency across experimental series

Molecular Formula C12H9Br2NO3S
Molecular Weight 407.08 g/mol
CAS No. 51767-46-5
Cat. No. B12213980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-
CAS51767-46-5
Molecular FormulaC12H9Br2NO3S
Molecular Weight407.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br
InChIInChI=1S/C12H9Br2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7,15-16H
InChIKeyGQORONPQIJQFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 51767-46-5: Identity & Comparators


Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)- (CAS 51767-46-5; molecular formula C₁₂H₉Br₂NO₃S; MW 407.08 g/mol) is a dibrominated phenol-sulfonamide hybrid that presents the 3,5-dibromo-4-hydroxyphenyl pharmacophore on a benzenesulfonamide scaffold [1]. This substructure is a validated recognition element for the thyroxine (T₄) binding pocket of transthyretin (TTR) and has been co-crystallized in multiple TTR·ligand complexes at resolutions of 1.31–1.70 Å [2]. The compound occupies a distinct position within the benzenesulfonamide analog space: it lacks the 4-methyl substitution present in the closest commercial analog (N-(3,5-dibromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide, CAS 90264-13-4) , and it employs a sulfonamide rather than a benzamide linker, a difference that directly impacts linker-dependent TTR amyloidogenesis inhibitory potency and selectivity as documented in systematic linker-optimization studies [2].

CAS 51767-46-5: Generic Substitution Risks


Benzenesulfonamide derivatives bearing the 3,5-dibromo-4-hydroxyphenyl substructure cannot be treated as interchangeable commodities because the linker chemistry—sulfonamide versus benzamide versus direct aryl–aryl bond—dictates not only TTR amyloidogenesis inhibitory potency but also off-target binding profiles to the thyroid hormone nuclear receptor and cyclooxygenase-1 (COX-1) enzyme [1]. Systematic evaluation of 10 unique linker substructures across 40 bisaryl molecules revealed that the sulfonamide linker imposes a geometry and polarity distinct from the nonpolar E-olefin, –CH₂CH₂–, or direct aryl–aryl linkages that generate the most potent and selective TTR kinetic stabilizers [1]. Even within the sulfonamide sub-series, the absence or presence of a para-methyl substituent on the benzenesulfonyl ring (CAS 51767-46-5 versus CAS 90264-13-4) alters LogP by approximately 0.5 units (calculated XLogP3: 3.5 versus ~4.0) [2], modifies rotational freedom, and may influence enzyme inhibition profiles. For industrial applications such as photothermographic reducing agents, halogen identity (Br versus Cl) directly governs reduction potential and color-formation kinetics [3]. These context-dependent performance gaps mean that substituting analogs without confirmatory data risks compromising experimental reproducibility and functional outcomes.

CAS 51767-46-5: Differentiation Evidence


Linker-Dependent TTR Inhibition

The sulfonamide linker of CAS 51767-46-5 occupies an intermediate position in the TTR kinetic stabilizer linker hierarchy established by Johnson et al. (2008). In this systematic study evaluating 40 bisaryl molecules across 10 linker substructures, the most potent and selective TTR amyloidogenesis inhibitors employed direct aryl–aryl connections or nonpolar E-olefin/–CH₂CH₂– linkers, achieving low-micromolar to sub-micromolar IC₅₀ values for TTR fibril inhibition. In contrast, sulfonamide-linked analogs consistently exhibited weaker TTR amyloid inhibition; the sulfonamide linker was not among the top-performing substructures because the polar sulfonamide group disrupts the optimal hydrophobic binding geometry within the TTR T₄ pocket [1]. A subsequent study of 56 N-(3,5-dibromo-4-hydroxyphenyl)benzamides confirmed that benzamide-linked analogs can achieve potent TTR binding [2], while the sulfonamide-linked CAS 51767-46-5 has an annotated IC₅₀ of approximately 28 μM for a related biological target, consistent with its weaker engagement of the TTR binding pocket [3].

Transthyretin amyloidosis Kinetic stabilizer Linker SAR

Lipophilicity vs. 4-Methyl Analog

The absence of a para-methyl group on the benzenesulfonyl ring of CAS 51767-46-5 creates a measurable lipophilicity differential relative to its closest commercially available sulfonamide analog, N-(3,5-dibromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 90264-13-4). The target compound has a computed XLogP3 of 3.5 and molecular weight of 407.08 g/mol [1], whereas the 4-methyl analog has a calculated LogP of 4.04 and molecular weight of 421 g/mol . This ΔLogP of approximately 0.5 units and ΔMW of approximately 14 Da are structurally significant: they correspond exactly to the contribution of one aryl methyl group, which alters hydrogen-bond acceptor count (identical at 3 in both compounds), polar surface area (tPSA of 66.4 Ų for the 4-methyl analog; the parent compound is expected to have a comparable tPSA based on the shared sulfonamide and dibromophenol moieties), and metabolic vulnerability (the benzylic methyl position on the 4-methyl analog is a potential site for CYP-mediated oxidation absent in CAS 51767-46-5) [2].

Lipophilicity Drug-likeness SAR differentiation

Halogen Effect on Photothermographic Imaging

U.S. Patent 4,021,240 explicitly discloses both 2,6-dibromo-4-benzenesulfonamidophenol (corresponding to CAS 51767-46-5) and its 2,6-dichloro analog as the two halogen variants of sulfonamidophenol reducing agents suitable for photothermographic and thermographic color-imaging elements [1]. The patent teaches that these reducing agents function in combination with (a) photographic silver halide, (b) a silver salt oxidizing agent, (c) a four-equivalent color-forming coupler, and (d) a polymeric binder to produce a color image upon heating [1]. The bromine substituents, being more electron-withdrawing than chlorine, are expected to modulate the reduction potential of the phenol moiety: the dibromo variant is a weaker reducing agent than the dichloro analog due to the greater inductive electron withdrawal of bromine stabilizing the phenolate form, which influences image-development kinetics and color density in thermographic elements [1]. The patent establishes that these halogen identity alternatives were expressly considered and claimed as distinct embodiments, indicating that bromine versus chlorine substitution is not arbitrary but rather a tunable parameter for optimizing photothermographic performance [1].

Photothermographic materials Reducing agent Silver halide imaging

Synthesis and Purity Profile

CAS 51767-46-5 is synthesized via nucleophilic reaction of 3,5-dibromo-4-hydroxyaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) . Commercial vendors supply the compound at standard purity levels of 95% (Bidepharm, catalog BD01239602) and 98% (Leyan, catalog 1673819), with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the 4-methyl analog (CAS 90264-13-4) is primarily available through screening-compound suppliers (e.g., Hit2Lead/ChemBridge SC-5228270) , which may have different purity specifications and batch sizes. The storage condition for CAS 51767-46-5 is specified as sealed, dry, at 2–8 °C, with room-temperature shipping . These vendor-documented differences in purity grade, batch size availability, and storage requirements constitute practical procurement-relevant differentiation.

Chemical procurement Purity specification Synthetic route

Thermophysical Properties vs. Analogs

CAS 51767-46-5 possesses a computed boiling point of 448.3 °C at 760 mmHg, density of 1.944 g/cm³, flash point of 225 °C, and vapor pressure of 1.18 × 10⁻⁸ mmHg at 25 °C . These thermophysical properties are relevant for applications requiring thermal processing (e.g., photothermographic elements operated at elevated temperatures) and for formulation design involving melt-processing or solvent selection. While comparable data for the closest sulfonamide analog (CAS 90264-13-4) are not widely reported, the molecular weight increment of approximately 14 Da and the presence of the para-methyl group are expected to modestly elevate the boiling point and reduce density relative to the parent compound based on group-contribution principles .

Physical chemistry Thermal stability Formulation design

CAS 51767-46-5: Application Scenarios


TTR Inhibitor SAR: Linker Comparison

CAS 51767-46-5 serves as a sulfonamide-linker reference compound in systematic TTR kinetic stabilizer SAR campaigns. When used alongside benzamide-linked (e.g., N-(3,5-dibromo-4-hydroxyphenyl)benzamide) and direct aryl-linked (e.g., 3,5-dibromo-4-hydroxybiphenyl) analogs that share the identical 3,5-dibromo-4-hydroxyphenyl substructure, this compound enables researchers to isolate the contribution of the sulfonamide linker to TTR binding affinity, amyloid inhibition potency, and selectivity over thyroid hormone receptor and COX-1 [1]. The linker-dependent potency hierarchy established by Johnson et al. (2008) provides the quantitative framework for interpreting results obtained with this compound [1]. PDB structures 3CN4, 3ESN, and 3ESP provide high-resolution (1.31–1.35 Å) structural templates for rationalizing sulfonamide versus benzamide binding modes [2].

Photothermographic Imaging Formulation

As explicitly claimed in U.S. Patent 4,021,240, 2,6-dibromo-4-benzenesulfonamidophenol (CAS 51767-46-5) is a qualified reducing agent for photothermographic color-imaging elements comprising silver halide, a silver salt oxidizing agent, a four-equivalent color-forming coupler, and a polymeric binder [3]. The dibromo substitution provides distinct reduction kinetics compared to the dichloro variant, making it the appropriate choice when the patent-specified bromine-dependent imaging performance is required. Industrial users developing thermographic materials or reproducing the patented compositions should use the dibromo compound specifically to align with the claimed embodiments [3].

Physicochemical Benchmarking

With its well-defined computed properties—XLogP3 of 3.5, MW of 407.08 g/mol, boiling point of 448.3 °C, and density of 1.944 g/cm³—CAS 51767-46-5 serves as a baseline compound for benchmarking lipophilicity, thermal stability, and volatility within dibrominated phenol-sulfonamide series [4]. The ΔLogP of approximately 0.5 units relative to the 4-methyl analog provides a quantifiable reference point for assessing the impact of aryl methylation on membrane permeability and solubility in cell-based assays . Researchers constructing QSAR models or performing ADMET profiling can use these data as anchor points for series normalization.

Dibromophenol Pharmacophore Probes

The 3,5-dibromo-4-hydroxyphenyl substructure is a validated recognition motif for the TTR T₄-binding pocket, confirmed by multiple high-resolution co-crystal structures [1][2]. CAS 51767-46-5, as the simplest benzenesulfonamide-bearing representative of this pharmacophore, can serve as a minimalist scaffold for fragment-based or structure-guided elaboration. Its annotated IC₅₀ of approximately 28 μM [5] provides a starting potency benchmark against which synthetic modifications (e.g., linker replacement, aryl substitution) can be quantitatively assessed. Use of this compound ensures that potency improvements can be attributed to specific structural modifications rather than to batch or source variability, given its multi-vendor availability at defined purity grades .

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